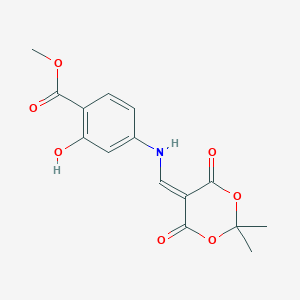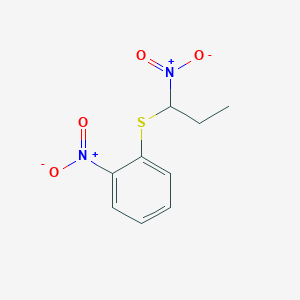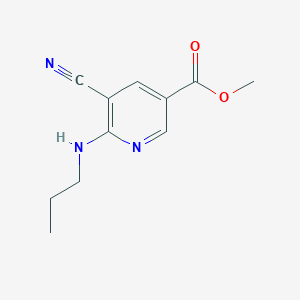
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one is an organic compound that belongs to the class of ketones. It features a dimethylamino group attached to a pentanone backbone, with a pyridinyl substituent at the third position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone moiety.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The pyridinyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially explored for its pharmacological properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Dimethylamino)-1-(pyridin-2-YL)pentan-1-one
- 5-(Dimethylamino)-1-(pyridin-4-YL)pentan-1-one
- 5-(Dimethylamino)-1-(pyridin-3-YL)hexan-1-one
Uniqueness
The unique positioning of the pyridinyl group at the third position and the specific length of the pentanone backbone distinguish 5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one from its analogs. These structural differences can lead to variations in chemical reactivity and biological activity.
Propriétés
Numéro CAS |
918648-61-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C12H18N2O/c1-14(2)9-4-3-7-12(15)11-6-5-8-13-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Clé InChI |
SPDMIHGTYGIRFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)


![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)



